

Spectroscopic Profile of Butyl Gallate: A Technical Guide

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Compound of Interest

Compound Name: Butyl gallate

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This technical guide provides a comprehensive overview of the key spectroscopic data for **butyl gallate** (butyl 3,4,5-trihydroxybenzoate), a widely used antioxidant in the food, cosmetic, and pharmaceutical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining these spectra.

Chemical Structure

IUPAC Name: Butyl 3,4,5-trihydroxybenzoate^[1] Molecular Formula: C₁₁H₁₄O₅^[2]^[3] Molecular Weight: 226.23 g/mol ^[1]^[2] CAS Number: 1083-41-6^[2]^[4]

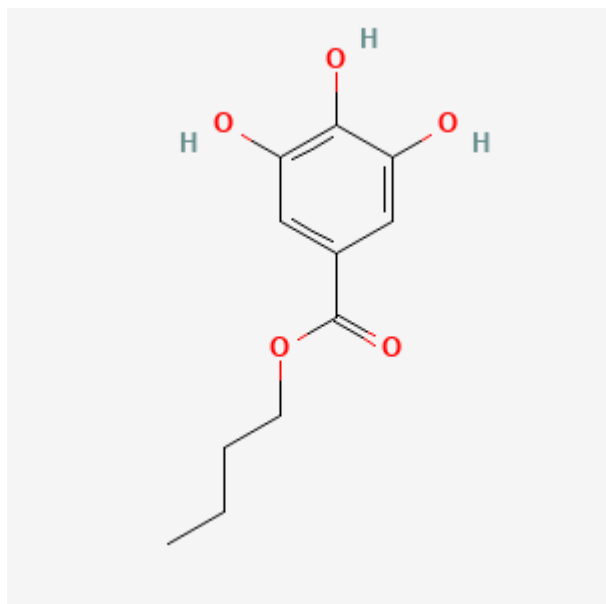


Figure 1. Chemical Structure of **Butyl Gallate**.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for **butyl gallate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for **Butyl Gallate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.1	br s	3H	Ar-OH
7.09	s	2H	Ar-H
4.21	t	2H	-O-CH ₂ -
1.67	m	2H	-CH ₂ -CH ₂ -CH ₃
1.43	m	2H	-CH ₂ -CH ₃
0.94	t	3H	-CH ₃
Solvent: Acetone-d ₆ . Instrument: Varian A-60 or equivalent.[1][5]			

Table 2: ¹³C NMR Spectroscopic Data for **Butyl Gallate**

Chemical Shift (δ) ppm	Assignment
166.5	C=O (Ester)
145.8	C-OH (Ar)
138.5	C-OH (Ar)
121.0	C-CO (Ar)
109.0	CH (Ar)
64.5	-O-CH ₂ -
30.5	-CH ₂ -CH ₂ -CH ₃
19.2	-CH ₂ -CH ₃
13.8	-CH ₃
Predicted data; actual values may vary based on solvent and instrument.	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **butyl gallate** is characterized by the following absorption bands.

Table 3: IR Spectroscopic Data for **Butyl Gallate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, broad	O-H stretch (phenolic)
2960 - 2870	Medium	C-H stretch (aliphatic)
1700 - 1680	Strong	C=O stretch (ester)
1620 - 1580	Medium	C=C stretch (aromatic)
1250 - 1200	Strong	C-O stretch (ester/ether)
Technique: KBr Wafer. [1]		

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **Butyl Gallate**

m/z	Relative Intensity	Assignment
226	Moderate	[M] ⁺ (Molecular Ion)
170	High	[M - C ₄ H ₈ O] ⁺ or [Gallic Acid] ⁺
153	High	[Gallic Acid - OH] ⁺
125	Moderate	[Gallic Acid - COOH] ⁺
Technique: Gas Chromatography-Mass Spectrometry (GC-MS). [1] [6]		

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **butyl gallate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Acetone- d_6 , DMSO- d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition:
 - Acquire the ^1H NMR spectrum using a 400 MHz or higher field NMR spectrometer.
 - Acquire the ^{13}C NMR spectrum on the same instrument.
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

IR Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of **butyl gallate** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .

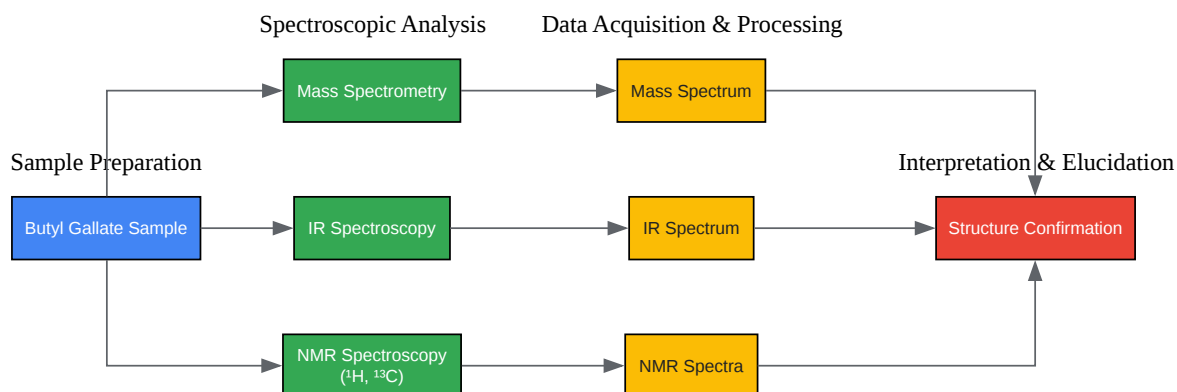
- Data Processing: The resulting spectrum should show absorbance or transmittance as a function of wavenumber.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **butyl gallate** in a volatile organic solvent (e.g., methanol, ethyl acetate).
- Instrumentation (GC-MS):
 - Inject the sample into a gas chromatograph (GC) to separate it from any impurities.
 - The eluent from the GC is directly introduced into the ion source of the mass spectrometer.
- Ionization: Use a standard ionization technique such as Electron Ionization (EI).
- Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **butyl gallate**.



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Spectroscopic analysis workflow for compound characterization.

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